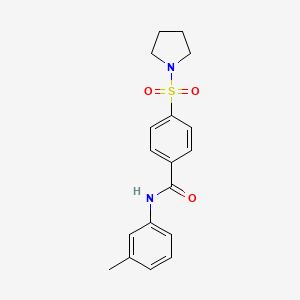
N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C27H18N6O4 and its molecular weight is 490.479. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Methods and Chemical Reactivity
Synthesis of Pyrazolopyrimidines Derivatives : A novel series of pyrazolopyrimidines derivatives exhibited significant anticancer and anti-5-lipoxygenase activities. These compounds were synthesized via condensation reactions, highlighting the diverse synthetic routes possible for similar complex molecules (Rahmouni et al., 2016).
Heterocyclic Compound Synthesis : Research into the synthesis of heterocyclic compounds based on 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone demonstrated anti-avian influenza virus H5N1 activity, indicating the potential of similar compounds in antiviral research (Flefel et al., 2012).
Enaminone-based Novel Azines and Azolotriazines : Enaminone incorporating a dibromobenzofuran moiety served as a versatile precursor for novel azines and azolotriazines, showcasing the chemical versatility and potential application in creating bioactive heterocycles (Sanad & Mekky, 2018).
Biological Activities
Antimicrobial Activities : Pyrazole and imidazole derivatives have been synthesized and evaluated for antimicrobial activity, providing insights into the structural requirements for microbial inhibition (Idhayadhulla et al., 2012).
Antiprotozoal Agents : Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines showed strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting the therapeutic potential of structurally similar compounds in treating protozoal infections (Ismail et al., 2004).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is a pyrazole derivative, the second is a dihydropyrimidine derivative, and the third is an isoxazole derivative. These intermediates are then coupled together to form the final product.", "Starting Materials": [ "Furan-2-carboxylic acid", "Phenylhydrazine", "Acetic anhydride", "Ethyl acetoacetate", "Benzaldehyde", "Ammonium acetate", "Phenyl isocyanate", "4-Phenyl-1,6-dihydropyrimidine-2,5-dione", "2-Chloro-5-nitrobenzoic acid", "Sodium methoxide", "Ethyl chloroformate", "3-Aminopyrazole", "2-Bromo-5-nitrobenzoic acid", "Sodium hydride", "3,4-Dimethoxybenzaldehyde", "4-Phenylisoxazole-3-carboxylic acid", "N,N-Dimethylformamide", "Dimethyl sulfoxide", "Triethylamine", "Methanol", "Ethanol", "Dichloromethane", "Toluene", "Acetonitrile" ], "Reaction": [ "Synthesis of 3-(furan-2-yl)-1H-pyrazole-5-carboxylic acid: Furan-2-carboxylic acid is reacted with phenylhydrazine in the presence of acetic anhydride to form the corresponding hydrazone. The hydrazone is then cyclized with ethyl acetoacetate and ammonium acetate to form the pyrazole derivative.", "Synthesis of 6-oxo-4-phenyl-1,6-dihydropyrimidine-2-carboxylic acid ethyl ester: Benzaldehyde is reacted with ethyl acetoacetate in the presence of ammonium acetate to form the corresponding chalcone. The chalcone is then reacted with phenyl isocyanate to form the corresponding urea derivative. The urea derivative is then cyclized with 4-phenyl-1,6-dihydropyrimidine-2,5-dione in the presence of sodium methoxide to form the dihydropyrimidine derivative.", "Synthesis of 5-phenylisoxazole-3-carboxylic acid: 2-Chloro-5-nitrobenzoic acid is reacted with sodium methoxide to form the corresponding methoxide derivative. The methoxide derivative is then reacted with ethyl chloroformate to form the corresponding mixed anhydride. The mixed anhydride is then reacted with 3,4-dimethoxybenzaldehyde to form the corresponding isoxazole derivative. The isoxazole derivative is then hydrolyzed with sodium hydroxide to form the isoxazole carboxylic acid.", "Synthesis of N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide: 3-Aminopyrazole is reacted with 2-bromo-5-nitrobenzoic acid in the presence of sodium hydride to form the corresponding pyrazole carboxylic acid. The pyrazole carboxylic acid is then coupled with the dihydropyrimidine derivative in the presence of N,N-dimethylformamide and triethylamine to form the corresponding amide. The amide is then coupled with the isoxazole carboxylic acid in the presence of N,N-dimethylformamide and triethylamine to form the final product." ] } | |
CAS-Nummer |
1207056-54-9 |
Molekularformel |
C27H18N6O4 |
Molekulargewicht |
490.479 |
IUPAC-Name |
N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C27H18N6O4/c34-25-16-19(17-8-3-1-4-9-17)28-27(30-25)33-24(15-20(31-33)22-12-7-13-36-22)29-26(35)21-14-23(37-32-21)18-10-5-2-6-11-18/h1-16H,(H,29,35)(H,28,30,34) |
InChI-Schlüssel |
PGTMGBBNUKNLOT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)N3C(=CC(=N3)C4=CC=CO4)NC(=O)C5=NOC(=C5)C6=CC=CC=C6 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-chlorophenyl)-6-(4-methylbenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2928870.png)
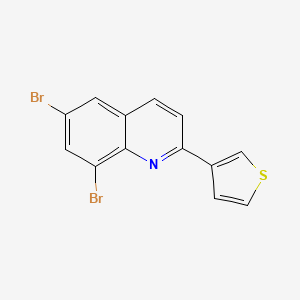
![2-bromo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2928875.png)
![methyl 4-[3-(2-amino-1,3-thiazol-4-yl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate](/img/structure/B2928876.png)
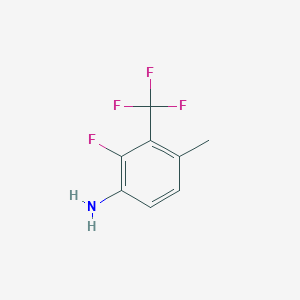
![3-[(Diethylamino)methyl]-4-ethoxyaniline](/img/structure/B2928878.png)
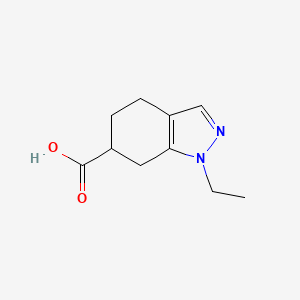
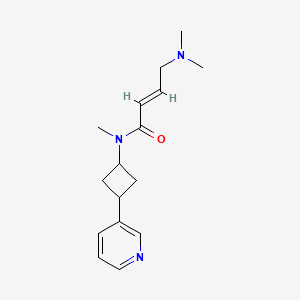
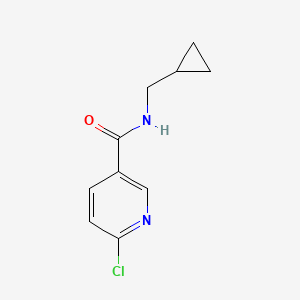
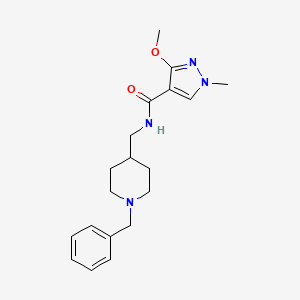
![N-{4-[2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl}prop-2-enamide](/img/structure/B2928883.png)
![2-(1,2-benzoxazol-3-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2928884.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methanesulfonylphenyl)acetamide](/img/structure/B2928889.png)
